2-Oxo-2H-1-benzopyran-7-yl octadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-7-yl octadecanoate typically involves the esterification of 7-hydroxy-2H-1-benzopyran-2-one with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-1-benzopyran-7-yl octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-Oxo-2H-1-benzopyran-7-yl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-1-benzopyran-7-yl octadecanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It has been shown to inhibit the production of nitric oxide, which can lead to neurodegenerative diseases.
Comparison with Similar Compounds
2-Oxo-2H-1-benzopyran-7-yl octadecanoate can be compared with other benzopyran derivatives:
B-(2-Oxo-2H-1-benzopyran-7-yl)boronic Acid: This compound is used in biochemistry and organic chemistry for its ability to activate microglia cells and inhibit nitric oxide production.
7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid 7-glucoside: Known for its biological activities, including antioxidant and anti-inflammatory properties.
Properties
CAS No. |
131549-72-9 |
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Molecular Formula |
C27H40O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) octadecanoate |
InChI |
InChI=1S/C27H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h18-22H,2-17H2,1H3 |
InChI Key |
UNZAZEVQEYZTBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
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